molecular formula C12H16O2S B7939635 3-(3-Ethoxyphenyl)thiolan-3-ol

3-(3-Ethoxyphenyl)thiolan-3-ol

Cat. No.: B7939635
M. Wt: 224.32 g/mol
InChI Key: BCMTWOXUZVVZQL-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)thiolan-3-ol is an organic compound that belongs to the class of thiolanes Thiolanes are five-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)thiolan-3-ol typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiolane ring and ethoxyphenyl group. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)thiolan-3-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(3-Propoxyphenyl)thiolan-3-ol: Similar structure but with a propoxy group instead of an ethoxy group.

    3-(3-Butoxyphenyl)thiolan-3-ol: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

3-(3-Ethoxyphenyl)thiolan-3-ol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy, propoxy, and butoxy analogs .

Properties

IUPAC Name

3-(3-ethoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-2-14-11-5-3-4-10(8-11)12(13)6-7-15-9-12/h3-5,8,13H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMTWOXUZVVZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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